![molecular formula C26H14N4O6S2 B12969894 4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bibenzo[c][1,2,5]thiadiazole core, which is a heterocyclic structure containing sulfur and nitrogen atoms, and is substituted with two hydroxybenzoic acid groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
The synthesis of 4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) typically involves multiple steps, starting with the preparation of the bibenzo[c][1,2,5]thiadiazole core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For instance, the unsubstituted bibenzo[c][1,2,5]thiadiazole can be synthesized by treating tetrahydro-bibenzo[c][1,2,5]thiadiazole dioxide with lithium hexamethyldisilazide
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment. This ensures that the compound can be produced in sufficient quantities for research and commercial applications.
化学反应分析
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as alkyl or acyl groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like toluene or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity, which are valuable in various industrial applications.
作用机制
The mechanism of action of 4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) involves its interaction with molecular targets and pathways within cells. The compound’s ability to donate or accept electrons makes it an effective participant in redox reactions, which are crucial for various biochemical processes. Additionally, its structural features allow it to bind to specific proteins or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) can be compared with other similar compounds, such as:
4,4’-Bibenzo[c][1,2,5]thiadiazole: This compound lacks the hydroxybenzoic acid groups, resulting in different chemical and physical properties.
4,4’-Bibenzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Benzo[c][1,2,5]thiadiazole derivatives:
The uniqueness of 4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.
属性
分子式 |
C26H14N4O6S2 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC 名称 |
4-[4-[7-(4-carboxy-3-hydroxyphenyl)-2,1,3-benzothiadiazol-4-yl]-2,1,3-benzothiadiazol-7-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C26H14N4O6S2/c31-19-9-11(1-3-17(19)25(33)34)13-5-7-15(23-21(13)27-37-29-23)16-8-6-14(22-24(16)30-38-28-22)12-2-4-18(26(35)36)20(32)10-12/h1-10,31-32H,(H,33,34)(H,35,36) |
InChI 键 |
BIEVIBZASKHCGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C5=NSN=C45)C6=CC(=C(C=C6)C(=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



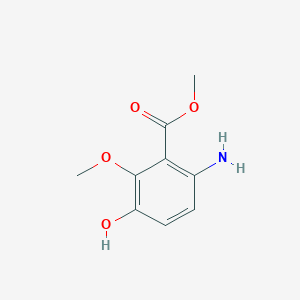


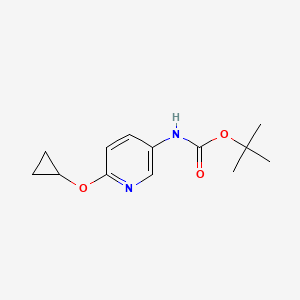
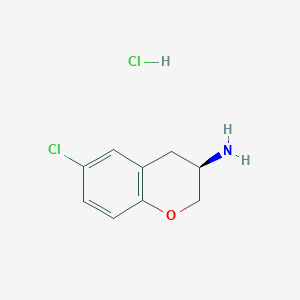


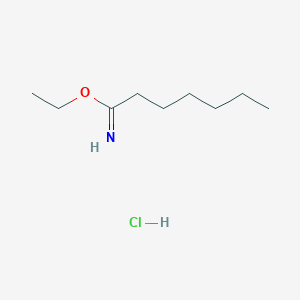
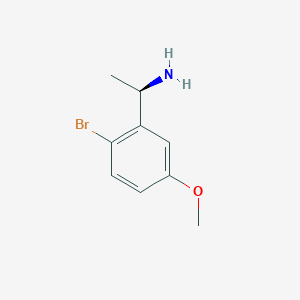
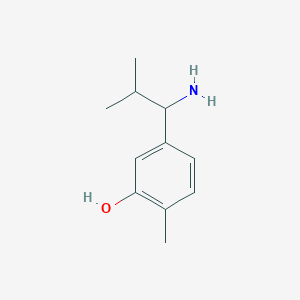

![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
